molecular formula C25H22N4O B607744 GS-626510

GS-626510

Cat. No.: B607744
M. Wt: 394.5 g/mol
InChI Key: KHQQNXFBTALTQF-UHFFFAOYSA-N
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Description

GS-626510 is a novel, potent, and orally active inhibitor of the bromodomain and extraterminal (BET) family of proteins. These proteins include BRD2, BRD3, BRD4, and BRDT, which play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins. This compound has shown significant potential in preclinical studies for its anticancer properties, particularly in targeting cancers that overexpress the c-Myc oncogene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GS-626510 involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the formation of a 3,5-dimethylisoxazole aryl-benzimidazole core structure. This is achieved through a series of reactions, including nitration, reduction, and cyclization. The final product is obtained by coupling the core structure with various substituents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GS-626510 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .

Scientific Research Applications

GS-626510 has a wide range of scientific research applications:

Mechanism of Action

GS-626510 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This inhibition disrupts the recruitment of transcriptional machinery to gene promoters, leading to the downregulation of oncogenes such as c-Myc. The compound also induces apoptosis in cancer cells by activating caspases and reducing the levels of phosphorylated c-Myc .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GS-626510

This compound is unique due to its high potency and oral bioavailability. It has shown greater efficacy in preclinical models compared to other BET inhibitors like JQ1. Additionally, this compound has demonstrated the ability to overcome resistance mechanisms that limit the effectiveness of other BET inhibitors .

Biological Activity

GS-626510 is a novel small molecule inhibitor targeting bromodomain and extraterminal (BET) proteins, primarily BRD2, BRD3, BRD4, and BRDT. This compound has shown promising biological activity in preclinical studies, particularly against cancers characterized by c-MYC overexpression. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different cancer models, and potential clinical implications.

This compound functions by inhibiting the interaction between BET proteins and acetylated histones, which is crucial for the transcriptional regulation of oncogenes such as c-MYC. This inhibition leads to a reduction in c-MYC expression and subsequent induction of apoptosis in cancer cells. The compound exhibits high affinity for BET bromodomains, with dissociation constants (Kd) in the nanomolar range, indicating strong binding capability.

Uterine Serous Carcinoma (USC)

In a study involving uterine serous carcinoma (USC), this compound demonstrated significant anti-tumor activity both in vitro and in vivo . The study assessed the sensitivity of primary USC cell lines to this compound through various assays:

  • Caspase Activation : The compound induced dose-dependent activation of caspase-3/7, indicating apoptosis.
  • Tumor Growth Inhibition : In mouse xenograft models (USC-ARK1 and USC-ARK2), this compound significantly reduced tumor growth compared to control groups.
Experimental ConditionResult
Caspase ActivationDose-dependent increase
Tumor Growth InhibitionSignificant reduction (p < 0.001)

Cervical Cancer

This compound's efficacy was also evaluated in cervical cancer models characterized by c-MYC amplification and HUWE1 mutations. Key findings include:

  • Cell Proliferation : Primary cervical cancer cell lines showed a marked decrease in proliferation upon treatment with this compound.
  • Survival Increase : In vivo studies revealed that oral administration of this compound led to increased survival rates in tumor-bearing mice.
Experimental ConditionResult
Cell ProliferationSignificant decrease (p = 0.01)
Survival RateIncreased (p = 0.004)

Case Studies

  • Uterine Serous Carcinoma Study :
    • Objective : To evaluate the biological activity of this compound against USC.
    • Methods : Utilized qRT-PCR, immunohistochemistry, and Western blotting to assess c-MYC expression.
    • Findings : High sensitivity observed in USC cell lines; effective tumor growth inhibition in xenograft models.
  • Cervical Cancer Study :
    • Objective : To explore the effects of this compound on cervical cancer cells with HUWE1/c-MYC pathway alterations.
    • Methods : Employed whole-exome sequencing and siRNA silencing techniques.
    • Findings : Enhanced sensitivity to this compound correlated with HUWE1 silencing; significant tumor growth reduction observed.

Future Directions

Given its promising preclinical results, this compound is poised for further clinical evaluation. Ongoing clinical trials aim to assess its efficacy in patients with chemotherapy-resistant tumors characterized by c-MYC overexpression. The potential for this compound as a therapeutic agent highlights the need for continued research into its mechanisms and applications across various malignancies.

Q & A

Basic Research Question

Q. What is the molecular mechanism of action of GS-626510 as a BET inhibitor, and how does it differ from other BET inhibitors like JQ1?

Methodological Answer: this compound is a reversible BET bromodomain inhibitor that selectively binds to BRD2, BRD3, and BRD4 proteins, blocking their interaction with acetylated histones. This disrupts chromatin remodeling and transcriptional activation of oncogenes such as c-MYC, which is amplified in chemotherapy-resistant ovarian cancer models . Compared to JQ1, this compound demonstrates superior in vivo efficacy in ovarian cancer xenografts (P=0.01), attributed to its optimized pharmacokinetic profile and prolonged target engagement . Researchers should validate BET inhibition via chromatin immunoprecipitation (ChIP) assays for c-MYC promoter occupancy and quantify mRNA suppression of downstream targets (e.g., BCL2, MYC) using qRT-PCR.

Basic Research Question

Q. What experimental models are most appropriate for evaluating this compound efficacy in preclinical studies?

Methodological Answer:

  • In vitro: Use patient-derived primary cell lines from chemotherapy-resistant tumors (e.g., ovarian cancer) to assess IC50 values via viability assays (e.g., CellTiter-Glo) .
  • In vivo: Employ patient-derived xenograft (PDX) models, such as uterine leiomyosarcoma PDXs, to test tumor growth inhibition. This compound at 10 mg/kg twice daily (BID) significantly reduced tumor growth (P<0.000001 vs. vehicle) in LEY11 PDX models .
  • Controls: Include JQ1 as a comparator to benchmark efficacy and vehicle-treated cohorts to account for baseline variability.

Advanced Research Question

Q. How does this compound efficacy vary across cancer types with distinct genetic backgrounds, such as ovarian cancer versus uterine leiomyosarcoma?

Methodological Answer: this compound shows context-dependent efficacy:

  • Ovarian Cancer: Sensitivity correlates with c-MYC amplification. In c-MYC–amplified models, this compound reduced tumor growth by 60% (P=0.01) compared to JQ1 .
  • Uterine Leiomyosarcoma: Efficacy is observed independent of c-MYC status, suggesting alternative mechanisms (e.g., suppression of FOSL1 or HEXIM1). In LEY16 PDX models, this compound monotherapy achieved 45% growth inhibition (P=0.0005) .
    Methodological Tip: Perform whole-exome sequencing on PDX models to identify co-occurring mutations (e.g., TP53, PTEN) that may modulate BET inhibitor response.

Advanced Research Question

Q. What synergistic combinations enhance this compound activity, and how should researchers design studies to evaluate these interactions?

Methodological Answer:

  • PI3Kδ Inhibition: Combining this compound with idelalisib (PI3Kδ inhibitor) enhances cytokine suppression in diffuse large B-cell lymphoma (DLBCL) cocultures with M2 macrophages. Use cytokine array profiling (e.g., IL-6, TNF-α) to quantify synergy .
  • PARP Inhibition: In uterine leiomyosarcoma, co-administration with olaparib (PARP inhibitor) resulted in additive tumor growth inhibition (P=0.002) .
    Experimental Design: Apply Chou-Talalay combination index (CI) analysis to distinguish additive vs. synergistic effects and validate with RNA-seq to identify pathway crosstalk.

Advanced Research Question

Q. How should researchers address contradictions in preclinical data, such as differential this compound efficacy in c-MYC–amplified vs. non-amplified models?

Methodological Answer:

  • Data Triangulation: Cross-validate findings using orthogonal assays (e.g., CRISPR-mediated c-MYC knockout to confirm target specificity in non-responders) .
  • Contradiction Analysis Framework: Apply the "principal contradiction" method to identify dominant factors influencing efficacy. For example, in c-MYC–negative models, prioritize alternative biomarkers (e.g., BRD4-NUT fusion) using immunohistochemistry .
  • Meta-Analysis: Aggregate data from multiple PDX models (e.g., ovarian, uterine, DLBCL) to identify context-independent biomarkers via multivariate regression.

Advanced Research Question

Q. What methodologies are recommended for analyzing this compound’s impact on immune modulation in tumor microenvironments?

Methodological Answer:

  • Coculture Systems: Use DLBCL primary cells with M2-polarized macrophages to assess cytokine modulation. Measure IL-10 and TGF-β levels via ELISA .
  • Single-Cell RNA-seq: Profile tumor-infiltrating immune cells (e.g., T cells, macrophages) in this compound–treated PDXs to identify immune-checkpoint shifts (e.g., PD-L1, CTLA-4).
  • Flow Cytometry: Quantify CD8+/CD4+ T-cell ratios and macrophage polarization states (M1 vs. M2) in treated tumors.

Q. Key Research Findings Table

Study Focus Model System Key Outcome Reference
Ovarian Cancer Efficacyc-MYC–amplified PDXs60% tumor growth inhibition (P=0.01 vs. JQ1)
Uterine LeiomyosarcomaLEY11 PDX70% growth reduction (P<0.000001 vs. vehicle)
Immune ModulationDLBCL + M2 MacrophagesIL-6 suppression by 40% (P=0.03) with idelalisib

Properties

IUPAC Name

4-[2-cyclopropyl-7-(6-methylquinolin-5-yl)-3H-benzimidazol-5-yl]-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c1-13-6-9-20-18(5-4-10-26-20)22(13)19-11-17(23-14(2)29-30-15(23)3)12-21-24(19)28-25(27-21)16-7-8-16/h4-6,9-12,16H,7-8H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQQNXFBTALTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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